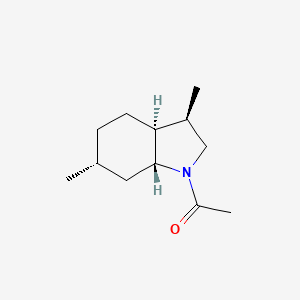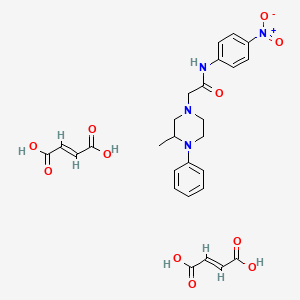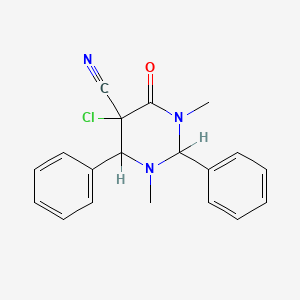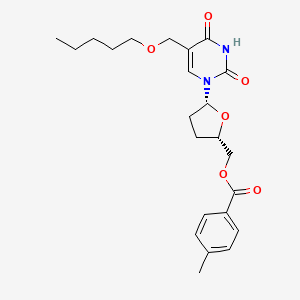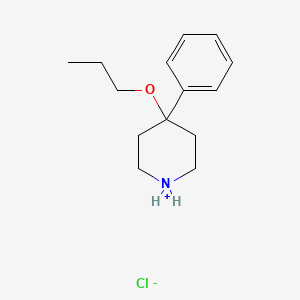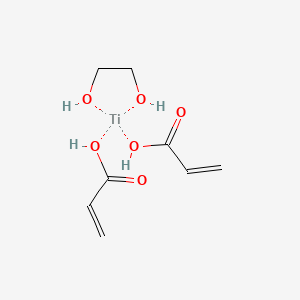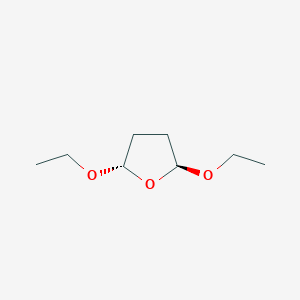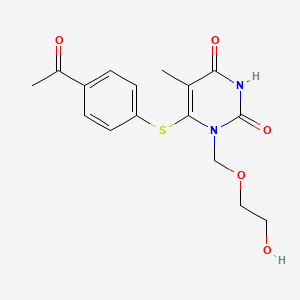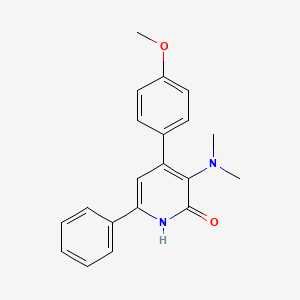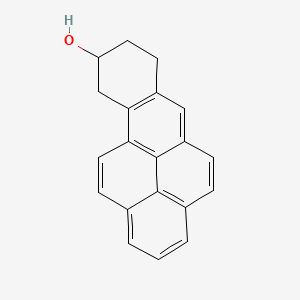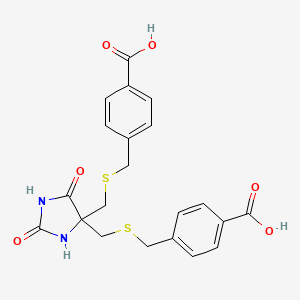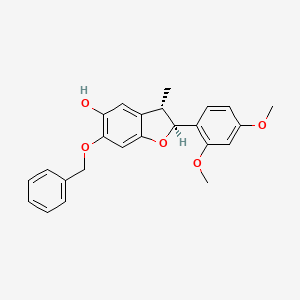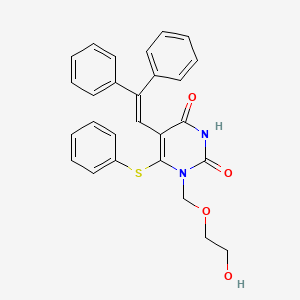
2,4(1H,3H)-Pyrimidinedione, 5-(2,2-diphenylethenyl)-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4(1H,3H)-Pyrimidinedione, 5-(2,2-diphenylethenyl)-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)- is a complex organic compound that belongs to the class of pyrimidinediones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-(2,2-diphenylethenyl)-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)- typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, phenylthio compounds, and ethylene glycol derivatives. The reaction conditions may involve:
Catalysts: Acid or base catalysts to facilitate the reaction.
Solvents: Common organic solvents like dichloromethane or ethanol.
Temperature: Reactions may be carried out at elevated temperatures to increase the reaction rate.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the phenylthio group, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidinedione ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenylthio and hydroxyethoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antiviral properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
相似化合物的比较
Similar Compounds
2,4(1H,3H)-Pyrimidinedione derivatives: Compounds with similar core structures but different substituents.
Phenylthio compounds: Molecules containing the phenylthio group, known for their biological activities.
Hydroxyethoxy derivatives: Compounds with hydroxyethoxy groups, often used in medicinal chemistry.
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 5-(2,2-diphenylethenyl)-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)- lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
属性
CAS 编号 |
125057-11-6 |
|---|---|
分子式 |
C27H24N2O4S |
分子量 |
472.6 g/mol |
IUPAC 名称 |
5-(2,2-diphenylethenyl)-1-(2-hydroxyethoxymethyl)-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C27H24N2O4S/c30-16-17-33-19-29-26(34-22-14-8-3-9-15-22)24(25(31)28-27(29)32)18-23(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-15,18,30H,16-17,19H2,(H,28,31,32) |
InChI 键 |
DQSHFUSLHMDFLW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=CC2=C(N(C(=O)NC2=O)COCCO)SC3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


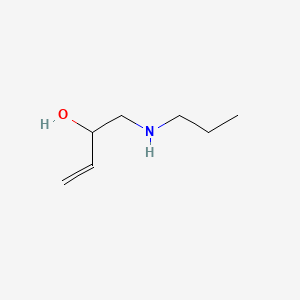
![6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole](/img/structure/B12789779.png)
